N,N'-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide
Overview
Description
N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide: is a chemical compound that belongs to the class of pyridine dicarboxamides It is characterized by the presence of two 4-methoxybenzyl groups attached to the nitrogen atoms of the pyridine-2,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide typically involves the condensation reaction of pyridine-2,3-dicarboxylic acid or its derivatives with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N,N’-bis(4-methoxybenzyl)pyridine-2,3-diamine.
Substitution: Formation of N,N’-bis(4-substituted benzyl)pyridine-2,3-dicarboxamide.
Scientific Research Applications
Chemistry: N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to form stable complexes with metal ions makes it a candidate for studying metalloenzymes .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its structural features allow it to interact with biological targets, making it a subject of interest in drug discovery .
Industry: In the industrial sector, N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide is used in the development of advanced materials, such as polymers and coatings, due to its ability to form stable and functionalized structures .
Mechanism of Action
The mechanism of action of N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide involves its interaction with molecular targets through coordination with metal ions. This interaction can inhibit the activity of metalloenzymes by blocking their active sites. The compound’s ability to form stable complexes with transition metals is key to its biological and catalytic activities .
Comparison with Similar Compounds
- N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-Bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-Bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
Uniqueness: N,N’-Bis(4-methoxybenzyl)pyridine-2,3-dicarboxamide is unique due to the presence of 4-methoxybenzyl groups, which impart specific electronic and steric properties. These properties influence its reactivity and interactions with metal ions, making it distinct from other pyridine dicarboxamides .
Properties
IUPAC Name |
2-N,3-N-bis[(4-methoxyphenyl)methyl]pyridine-2,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-18-9-5-16(6-10-18)14-25-22(27)20-4-3-13-24-21(20)23(28)26-15-17-7-11-19(30-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,25,27)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARGPDKLIDYILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C(=O)NCC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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